3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine)

Organic Fluorophores Tetrazine Derivatives Photophysical Properties

3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) is a symmetrical, heteroatom-substituted bis-tetrazine derivative wherein a central 9,9-diethylfluorene core bridges two 6-phenyl-1,2,4,5-tetrazine units. It belongs to the class of small-molecule organic fluorophores and electroactive materials first described in a seminal 2005 study by Audebert and co-workers.

Molecular Formula C33H26N8
Molecular Weight 534.6 g/mol
CAS No. 634589-38-1
Cat. No. B12574749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine)
CAS634589-38-1
Molecular FormulaC33H26N8
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(C=CC(=C2)C3=NN=C(N=N3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=NN=C(N=N6)C7=CC=CC=C7)CC
InChIInChI=1S/C33H26N8/c1-3-33(4-2)27-19-23(31-38-34-29(35-39-31)21-11-7-5-8-12-21)15-17-25(27)26-18-16-24(20-28(26)33)32-40-36-30(37-41-32)22-13-9-6-10-14-22/h5-20H,3-4H2,1-2H3
InChIKeyLBNJJEYFAMLOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) (CAS 634589-38-1): Procurement-Focused Technical Baseline


3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) is a symmetrical, heteroatom-substituted bis-tetrazine derivative wherein a central 9,9-diethylfluorene core bridges two 6-phenyl-1,2,4,5-tetrazine units. It belongs to the class of small-molecule organic fluorophores and electroactive materials first described in a seminal 2005 study by Audebert and co-workers [1]. The compound's design integrates a rigid, planar fluorene chromophore with electron-deficient tetrazine rings, suggesting potential utility in applications requiring defined photophysical and electrochemical properties, such as fluorescent probes, electrochromic devices, or organic light-emitting diodes (OLEDs).

Procurement Risk Alert: Why In-Class Analogs Cannot Substitute for 3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine)


The combination of a 9,9-diethylfluorene bridge and two 6-phenyl-1,2,4,5-tetrazine termini creates a unique molecular architecture not easily replicated by other tetrazine or fluorene derivatives [1]. The specific spatial arrangement and the electron-donating nature of the heteroatom-substituted fluorene core intrinsically dictate key performance characteristics, including redox potentials, fluorescence quantum yield, and excited-state lifetime. Substitution with a generic mono-tetrazine, a different bis-tetrazine linkage, or an alternative fluorene derivative will result in an undefined and potentially catastrophic shift in these parameters, which is irreconcilable for quantitative structure-property relationships (QSPR) in materials design and bioorthogonal chemistry. Direct, verified analytical data is essential for successful implementation.

Differential Performance Evidence for 3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine): A Quantitative Procurement Guide


Critical Finding: No Public, Comparator-Based Quantitative Differentiation Data Available

A thorough investigation of the primary literature and non-restricted databases for this compound (CAS 634589-38-1) has yielded no publicly available quantitative data that meets the requirement for a direct, head-to-head scientific comparison with a closely related analog or alternative [1]. The foundational 2005 study by Audebert et al., which constitutes the primary scientific description of this compound class, does not report the specific, differentiated properties for this exact molecule against a defined comparator [1]. Consequently, no differential evidence of sufficient strength can be provided at this time. Making a procurement decision based on assumed performance or structural similarity to other tetrazine-fluorene hybrids carries a high risk of experimental failure.

Organic Fluorophores Tetrazine Derivatives Photophysical Properties

Application Scenarios for 3,3'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(6-phenyl-1,2,4,5-tetrazine) Based on Class-Level Properties, Pending Verification


Fundamental Photophysical Studies on Tetrazine-Fluorene Donor-Acceptor Systems

This compound's rigid, symmetrical donor-acceptor structure makes it a candidate for fundamental investigations into intramolecular charge transfer, fluorescence quenching, and electrochemiluminescence. Its selection is viable only when the precise baseline properties (absorption/emission maxima, quantum yield, lifetime) are first verified through in-house characterization or by sourcing the complete raw data from the primary authors, as this data is not publicly differentiated [1].

Proof-of-Concept for Fluorescent Volatile Organic Compound (VOC) Sensors

The 2005 study demonstrated that a related tetrazine derivative's fluorescence could be quenched by electron-rich vapors like anisole [1]. This application could be explored for CAS 634589-38-1 as a potential vapochromic material, with the explicit understanding that its sensitivity and selectivity profile would need to be profiled de novo and cannot be assumed from class-level behavior [1].

Intermediate for Novel Electropolymerizable or Clickable Building Blocks

The dual tetrazine structure presents two reactive handles for inverse-electron-demand Diels-Alder (iEDDA) click chemistry. This compound may be procured as a high-purity building block for constructing complex molecular architectures, such as bifunctional bioconjugates or cross-linked polymer networks, provided its unique reactivity and stability profile is acceptable for the user's specific application [1].

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